molecular formula C15H18ClNO B1447950 (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 123983-03-9

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1447950
M. Wt: 263.76 g/mol
InChI Key: MGOKOLBJBKBTSX-YDALLXLXSA-N
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Description

Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula C6H5CH2COCH3. It is a colorless oil that is soluble in organic solvents. It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .


Synthesis Analysis

There are many routes to synthesize phenylacetone. Industry uses the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria - alumina solid acid catalyst . A related laboratory-scale reaction has been described . An alternative route is zeolite-catalyzed isomerization of phenyl propylene oxide . Another laboratory synthesis involves conventional routes including the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of aluminum chloride catalyst .


Chemical Reactions Analysis

Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans . Phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .


Physical And Chemical Properties Analysis

Phenylacetone is a colorless oil with a pleasant odor. It has a density of 1.006 g/mL. Its melting point is -15 °C (5 °F; 258 K) and its boiling point is 214 to 216 °C (417 to 421 °F; 487 to 489 K) .

Scientific Research Applications

1. Alternative Building Block for Material Science

Phloretic acid, a phenolic compound, can be used as an alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This process, involving the use of renewable phloretic acid, can offer a sustainable alternative to conventional methods, paving the way for various applications in material science due to the vast array of hydroxyl-bearing compounds available. This innovative approach is significant for the development of materials with specific properties of benzoxazine, showcasing the compound's potential in enhancing material reactivity and sustainability (Acerina Trejo-Machin et al., 2017).

2. Synthesis of Bio-based Benzoxazine Monomers

The compound has been used to synthesize bio-based benzoxazine monomers. These monomers were developed by reacting renewable phloretic acid with model molecules, such as ethylene glycol and polyethylene glycol, via solvent-free Fischer esterification. This process not only offers an eco-friendly alternative to traditional monomer synthesis but also highlights the compound's potential in the synthesis of sustainable materials with considerable thermal and thermo-mechanical properties suitable for a wide range of applications (Acerina Trejo-Machin et al., 2017).

3. Involvement in the Synthesis of Novel Organic Compounds

The compound has been involved in the synthesis of various novel organic compounds. These compounds have shown potential in various fields, such as antimicrobial activity and materials science. This highlights the compound's role as a versatile building block in organic synthesis, contributing to the development of new compounds with promising applications (Acerina Trejo-Machin et al., 2017).

4. Store-Operated Calcium Entry (SOCE) Inhibitors

A series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride, including analogues of SKF-96365, has been studied, with one demonstrating significant effects on endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE) on PLP-B lymphocyte cell lines. This highlights the potential therapeutic applications of the compound in modulating calcium entry in cells, contributing to the understanding and treatment of diseases related to calcium dysregulation (C. Dago et al., 2018).

5. Crystalline Structure Analysis

The crystalline structure of similar compounds has been analyzed to understand their molecular arrangement and hydrogen bonding patterns. This information is crucial in the field of crystallography and helps in the design of new materials with desired properties (G. Dutkiewicz et al., 2010).

properties

IUPAC Name

(1S)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKOLBJBKBTSX-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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